molecular formula C11H7NO4 B3240222 2,3-Methylenedioxy-5-nitronaphthalene CAS No. 142886-75-7

2,3-Methylenedioxy-5-nitronaphthalene

Cat. No.: B3240222
CAS No.: 142886-75-7
M. Wt: 217.18 g/mol
InChI Key: YOVBORLWBMMPIJ-UHFFFAOYSA-N
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Description

2,3-Methylenedioxy-5-nitronaphthalene is an organic compound with the molecular formula C11H7NO4 It is a derivative of naphthalene, characterized by the presence of a methylenedioxy group and a nitro group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Methylenedioxy-5-nitronaphthalene typically involves the nitration of 2,3-methylenedioxy naphthalene. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the naphthalene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to optimize yield and purity. The use of catalysts and advanced purification techniques may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Methylenedioxy-5-nitronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Methylenedioxy-5-nitronaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Methylenedioxy-5-nitronaphthalene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The methylenedioxy group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Methylenedioxy-6-nitronaphthalene
  • 2,3-Methylenedioxy-4-nitronaphthalene
  • 2,3-Methylenedioxy-5-aminonaphthalene

Uniqueness

2,3-Methylenedioxy-5-nitronaphthalene is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different reactivity patterns and biological effects, making it a valuable subject of study in various research fields .

Properties

IUPAC Name

5-nitrobenzo[f][1,3]benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4/c13-12(14)9-3-1-2-7-4-10-11(5-8(7)9)16-6-15-10/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVBORLWBMMPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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